5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C22H19FN4OS and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality 5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agent
This compound has shown potential as a neuroprotective and anti-neuroinflammatory agent. It may offer therapeutic benefits for neurodegenerative diseases, ischemic stroke, and traumatic brain injury by inhibiting endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Photocatalytic Activity for Hydrogen Production
Thiazolo[4,5-d]pyridazinone derivatives have been studied for their photocatalytic activity, particularly in hydrogen production. They can potentially improve the efficiency of photocatalytic systems due to their strong conjugation system and electron–hole separation capability .
Anticancer Activity
Compounds with a thiazolo[4,5-d]pyridazinone moiety have been explored for their anticancer properties. They may interact with various cellular targets and pathways, offering a promising scaffold for developing new anticancer drugs .
Antimicrobial Activity
The structural features of thiazolo[4,5-d]pyridazinones suggest potential antimicrobial activity. Research indicates that these compounds could be effective against a range of bacterial and fungal pathogens .
Organic Synthesis Intermediate
Due to the unique chemical structure, thiazolo[4,5-d]pyridazinones can serve as important intermediates in organic synthesis, aiding in the construction of complex molecules for various applications .
Molecular Docking Studies
Molecular docking studies have shown that thiazolo[4,5-d]pyridazinone derivatives can have high binding affinities to certain receptors, indicating potential use in drug design and discovery .
Biological Potential of Indole Derivatives
While not directly related to the compound , research on indole derivatives, which share some structural similarities, has revealed significant anti-inflammatory and analgesic activities, suggesting that thiazolo[4,5-d]pyridazinones could also possess these biological properties .
Chemical Stability and Modification
The thiazolo[4,5-d]pyridazinone core provides chemical stability, making it suitable for further chemical modifications to enhance its biological activity or to tailor it for specific applications .
properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS/c23-17-10-6-7-15(13-17)14-27-21(28)19-20(18(25-27)16-8-2-1-3-9-16)29-22(24-19)26-11-4-5-12-26/h1-3,6-10,13H,4-5,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLVIJIFHDJNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.